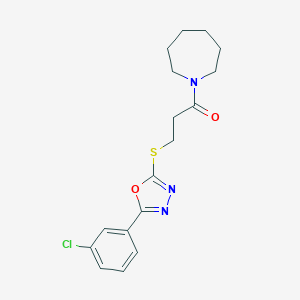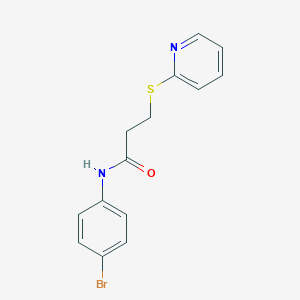![molecular formula C14H17N3O2S B285597 N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285597.png)
N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, also known as EMD-386088, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of the GABA-A receptor, which is involved in the regulation of anxiety and pain. Additionally, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the expression of COX-2. Additionally, it has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anxiolytic and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms underlying these processes.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo, and may require the use of solvents or other delivery methods. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide. One area of interest is its potential use in treating neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Additionally, its anxiolytic properties make it a potential candidate for treating anxiety disorders, which are among the most common mental health conditions. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, the development of more efficient synthesis methods could make this compound more widely available for use in research and potential therapeutic applications.
Synthesemethoden
The synthesis of N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide involves the reaction of 2-methylphenyl isothiocyanate with ethyl 3-amino propionate in the presence of triethylamine. The resulting intermediate is then reacted with 5-chloro-1,3,4-oxadiazole to give the final product. The yield of this reaction is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-nociceptive properties. Additionally, it has been investigated for its potential use in treating neuropathic pain, anxiety, and depression.
Eigenschaften
Molekularformel |
C14H17N3O2S |
|---|---|
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
N-ethyl-3-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-15-12(18)8-9-20-14-17-16-13(19-14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
QYZZDSMBOJHNOT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2C |
Kanonische SMILES |
CCNC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)



![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
